![molecular formula C18H12FN5O2 B2683305 N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034632-98-7](/img/structure/B2683305.png)

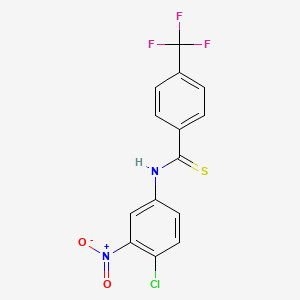

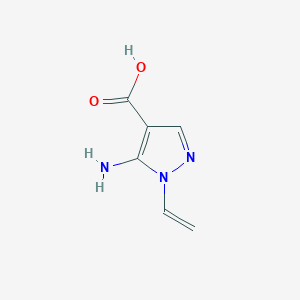

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

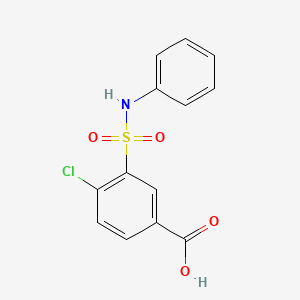

The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also contains a 4-fluorophenyl group and a 6-hydroxypyrimidine-4-carboxamide group, but without more specific information, it’s difficult to predict the properties of the compound.

科学的研究の応用

Organic Synthesis and Structural Analysis

One study focuses on the synthesis and crystal structure of a related compound, demonstrating its utility as an organic intermediate. This research emphasizes the compound's potential in creating azabicyclo and amide groups, critical for pharmaceutical development. The structural confirmation through FT-IR, NMR spectroscopy, and X-ray diffraction, alongside conformational analyses using density functional theory (DFT), underscores its significance in understanding molecular properties and reactivity (Qin et al., 2019).

Fluorescent Properties for Biomarker Applications

Research into the fluorescent properties of related imidazo[1,2-a]pyridines and pyrimidines showcases their potential as biomarkers and photochemical sensors. The study explores how substituents affect luminescent properties, with specific variants exhibiting enhanced fluorescence intensity, making them valuable in bioimaging and diagnostics (Velázquez-Olvera et al., 2012).

Antiviral and Antibacterial Research

Imidazo[1,2-a]pyridines carrying active pharmacophores have been investigated for their anticonvulsant properties, highlighting the therapeutic potential of these compounds in treating neurological disorders. Some derivatives displayed significant activity, suggesting their role in developing new treatments (Ulloora et al., 2013). Additionally, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives reveals their significant antibacterial activity, indicating their usefulness in combating microbial infections (Rahmouni et al., 2014).

Medicinal Chemistry and Drug Discovery

Studies on reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidines for androgen receptor antagonists elucidate strategies to enhance drug stability and efficacy, particularly in prostate cancer treatments. This research provides insights into medicinal chemistry approaches to mitigate rapid drug metabolism, thereby improving therapeutic potential (Linton et al., 2011).

作用機序

Target of Action

The primary targets of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar imidazole and pyridine structures have been known to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

The specific mode of action of This compound Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit a wide range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

特性

IUPAC Name |

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O2/c19-12-6-4-11(5-7-12)16-17(24-8-2-1-3-14(24)22-16)23-18(26)13-9-15(25)21-10-20-13/h1-10H,(H,23,26)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSBOJLUJJVUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=O)NC=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

![2-Cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2683226.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)